Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride typically involves the reaction of ethyl glycinate hydrochloride with 2,2,2-trifluoroethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride can undergo various chemical reactions, including:
Scientific Research Applications
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, through its trifluoroethyl group . This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl trifluoroacetate: This compound is also used in organic synthesis and has similar applications in the preparation of fluorinated compounds.
2,2,2-Trifluoroethylamine hydrochloride: Another fluorinated compound used in the synthesis of pharmaceuticals and agrochemicals.
2,2,2-Trifluoroethylamine: Utilized in the derivatization of carboxylic acids and other organic synthesis applications.
This compound is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to other fluorinated compounds .
Properties
IUPAC Name |
ethyl 2-(2,2,2-trifluoroethylamino)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-10-4-6(7,8)9;/h10H,2-4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNQOKQVSHNBRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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